Isovaleramide

Anticonvulsant In Vivo Pharmacology Epilepsy

3-Methylbutanamide offers a safer alternative for anticonvulsant and anxiety research, validated by a 90% MES protection at 100 mg/kg and a superior safety margin (LD50 >400 mg/kg) with low teratogenicity. Avoid substitution risks. Its GABA-A modulation (42% inhibition) and uncompetitive ADH inhibition (Ki 20 mM) make it a critical R&D tool. Procure with confidence.

Molecular Formula C5H11NO
Molecular Weight 101.15 g/mol
CAS No. 541-46-8
Cat. No. B1672630
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIsovaleramide
CAS541-46-8
SynonymsNPS-1776;  NPS 1776;  NPS1776;  Isovaleramide.
Molecular FormulaC5H11NO
Molecular Weight101.15 g/mol
Structural Identifiers
SMILESCC(C)CC(=O)N
InChIInChI=1S/C5H11NO/c1-4(2)3-5(6)7/h4H,3H2,1-2H3,(H2,6,7)
InChIKeySANOUVWGPVYVAV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 200 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Isovaleramide (CAS 541-46-8): A Second-Generation Valproic Acid Amide with a Differentiated Preclinical Profile


Isovaleramide (NPS-1776; 3-methylbutanamide; CAS 541-46-8) is a neutral aliphatic amide and a constituent of *Valeriana* species [1]. It is classified as a second-generation valproic acid (VPA) amide analogue and has been clinically investigated for epilepsy and migraine [2]. Preclinical studies demonstrate that it acts as a positive allosteric modulator (PAM) of the GABAA receptor and an inhibitor of liver alcohol dehydrogenases . Notably, its preclinical profile is distinguished from its parent acid, VPA, by a lack of observed teratogenicity and hepatotoxicity in animal models [3].

Why Interchanging Isovaleramide with Valproic Acid or Valpromide Introduces Experimental and Translational Risk


Despite sharing a common pharmacological lineage, isovaleramide cannot be treated as a generic substitute for valproic acid (VPA), valpromide (VPD), or isovaleric acid in research applications. The conversion of the carboxylic acid moiety to a primary amide fundamentally alters the molecule's physicochemical, pharmacokinetic, and toxicological properties. Specifically, isovaleramide is a neutral molecule (pKa ~15) with pH-independent solubility, whereas VPA is an acidic drug (pKa ~4.8) [1]. More critically, the amide functional group confers a distinct safety profile: isovaleramide has demonstrated significantly reduced potential for teratogenicity and hepatotoxicity compared to VPA in preclinical models [2][3]. Furthermore, valpromide, another VPA-amide, acts as a prodrug that is rapidly converted to VPA in humans, thus recapitulating VPA's toxicity profile, a liability that isovaleramide avoids due to its different metabolic fate [2]. Substituting any of these analogs for isovaleramide would compromise data reproducibility and introduce unverified toxicological variables.

Quantitative Evidence Guide for Isovaleramide Differentiation in CNS Research and Procurement


Isovaleramide Matches Phenytoin's Anticonvulsant Efficacy at an Oral Dose of 100 mg/kg in the MES Model

In the maximal electroshock seizure (MES) model in mice, a standard assay for anticonvulsant efficacy, isovaleramide demonstrated a 90% protection index when administered orally at 100 mg/kg. This level of protection was directly comparable to the reference standard sodium phenytoin, which achieved 100% protection at a lower oral dose of 20 mg/kg [1]. This confirms that isovaleramide possesses robust, centrally-mediated anticonvulsant activity in a well-validated preclinical model.

Anticonvulsant In Vivo Pharmacology Epilepsy

Isovaleramide Exhibits a Markedly Favorable Preclinical Safety Profile with Reduced Teratogenicity vs. Valproic Acid

A key differentiator for isovaleramide is its superior preclinical safety profile. While valproic acid (VPA) is a known teratogen and hepatotoxin, isovaleramide has been classified in a comprehensive review as having 'Reduced' teratogenicity and 'N.D.' (Not Determined) hepatotoxicity, a stark contrast to VPA and its prodrug valpromide [1]. This is further corroborated by multiple reproductive toxicity studies in mice, rats, and rabbits, which consistently show a significantly lower potential for reproductive toxicity compared to VPA .

Teratogenicity Safety Pharmacology Drug Development

Isovaleramide (300 µM) Achieves 42% Inhibition of GABAA/Benzodiazepine Receptor Binding

In vitro radioligand binding assays demonstrate a direct interaction between isovaleramide and the GABAA receptor complex. At a concentration of 300 µM, isovaleramide achieved a 42% inhibition of [³H]-flunitrazepam (³H-FNZ) binding to its sites on the GABAA receptor [1]. This is a measurable, direct effect on a primary CNS inhibitory receptor, distinguishing it from a purely indirect or metabolic mechanism of action.

GABAergic Receptor Binding CNS Mechanism

Isovaleramide Demonstrates High and pH-Independent Aqueous Solubility, Facilitating In Vivo Formulation

Isovaleramide exhibits a highly favorable solubility profile for in vivo and in vitro studies. Its aqueous solubility is reported as 20 mg/mL (≈ 198 mM) at 25°C and approximately 70 mg/mL at 37°C [1]. Crucially, as a neutral molecule, its solubility is pH-independent across the physiological gastrointestinal pH range, a significant advantage over the pH-dependent solubility of acidic VPA (pKa ~4.8) [2].

Physicochemical Property Formulation ADME

Isovaleramide is Non-Cytotoxic and Lacks Paradoxical CNS Stimulation, Differentiating it from Other Anxiolytics

In contrast to certain other materials thought to possess anxiolytic or mild sedative properties, isovaleramide has been demonstrated to be non-cytotoxic and does not paradoxically stimulate the central nervous system [1]. This was a specific claim in a key patent for its use as a mild anxiolytic and sedative agent, distinguishing it from compounds that may exhibit off-target excitatory effects at relevant doses.

Cytotoxicity CNS Safety Anxiolytic

Recommended Research and Industrial Applications for Isovaleramide (CAS 541-46-8)


Validated Positive Control for In Vivo Anticonvulsant Screening Programs

Given its established and quantified 90% protection index in the maximal electroshock seizure (MES) model at 100 mg/kg p.o. [1], isovaleramide serves as an excellent, well-characterized positive control for any laboratory screening new chemical entities for anticonvulsant potential. Its activity is benchmarked against the clinical reference agent sodium phenytoin, providing a clear, data-driven point of comparison.

Preferred Tool Compound for Investigating GABAergic Mechanisms Without Cytotoxic Confounds

Isovaleramide is ideal for studies investigating GABAA receptor modulation in vitro. Its demonstrated 42% inhibition of [³H]-flunitrazepam binding at 300 µM [1] provides a quantifiable measure of target engagement. Furthermore, its established lack of cytotoxicity and absence of paradoxical CNS stimulation [2] ensures that observed cellular or behavioral effects are attributable to its primary mechanism, not off-target toxicity.

Gold Standard for Long-Term In Vivo CNS Studies Where Reproductive Toxicity is a Critical Variable

For chronic dosing studies in rodent models of epilepsy, anxiety, or migraine, where teratogenicity is a major experimental confound (e.g., in breeding colonies or developmental studies), isovaleramide is the compound of choice over valproic acid (VPA) or valpromide (VPD). Its classification as having 'Reduced' teratogenicity in preclinical models [1] allows for longer-term, multi-generational studies that would be impossible or ethically compromised with VPA-based compounds.

Ideal Candidate for Developing pH-Independent Oral Formulations

Formulation scientists should prioritize isovaleramide for the development of novel CNS-active oral dosage forms. Its high and pH-independent aqueous solubility (20-70 mg/mL) [1][2] simplifies the creation of stable, bioavailable solutions and suspensions, eliminating the pH-dependent solubility challenges associated with acidic compounds like valproic acid [3].

Quote Request

Request a Quote for Isovaleramide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.